(3S,4R)-4-Amino-5-oxopyrrolidine-3-carboxylic acid;hydrochloride

Description

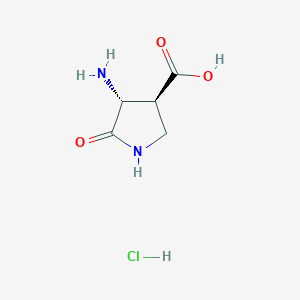

“(3S,4R)-4-Amino-5-oxopyrrolidine-3-carboxylic acid hydrochloride” is a stereochemically defined pyrrolidine derivative with a carboxylic acid group at position 3, an amino group at position 4, and a ketone (oxo) group at position 3. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C₆H₉ClN₂O₃, with a molecular weight of 192.60 g/mol. The compound is synthesized via stereoselective routes, often involving acid hydrolysis of protected intermediates, as seen in analogous pyrrolidine derivatives .

The stereochemistry (3S,4R) is critical for its biological interactions, as minor changes in configuration can alter binding affinity or enzymatic activity.

Properties

IUPAC Name |

(3S,4R)-4-amino-5-oxopyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3.ClH/c6-3-2(5(9)10)1-7-4(3)8;/h2-3H,1,6H2,(H,7,8)(H,9,10);1H/t2-,3+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAILULBSXLOQL-LJUKVTEVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)N1)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](C(=O)N1)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Amino-5-oxopyrrolidine-3-carboxylic acid;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid or a pyrrolidine derivative.

Cyclization: The precursor undergoes cyclization to form the pyrrolidine ring. This step often involves the use of cyclizing agents and specific reaction conditions to ensure the correct stereochemistry.

Functional Group Modification:

Hydrochloride Formation: The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

Batch or Continuous Flow Reactors: To control reaction parameters precisely.

Purification Techniques: Such as crystallization or chromatography to isolate the desired product.

Quality Control: Rigorous testing to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-Amino-5-oxopyrrolidine-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Including alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Can yield carboxylic acids or ketones.

Reduction: Can produce alcohols.

Substitution: Can result in various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Properties

Research has indicated that derivatives of pyrrolidine compounds, including (3S,4R)-4-amino-5-oxopyrrolidine-3-carboxylic acid; hydrochloride, may exhibit antidiabetic effects. Studies have shown that such compounds can enhance insulin sensitivity and improve glucose metabolism in diabetic models. The mechanism is believed to involve modulation of key metabolic pathways that regulate blood sugar levels.

Neuroprotective Effects

This compound has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. It appears to influence the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. By altering the assembly of these peptides, (3S,4R)-4-amino-5-oxopyrrolidine-3-carboxylic acid; hydrochloride may help mitigate synaptic and memory impairments associated with these conditions .

Organic Synthesis

Building Block for Synthesis

(3S,4R)-4-Amino-5-oxopyrrolidine-3-carboxylic acid; hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique functional groups allow for further modifications and derivatization, making it a versatile building block in organic chemistry. This compound can be utilized to synthesize more complex molecules that possess significant biological activity .

Case Studies

Mechanism of Action

The mechanism by which (3S,4R)-4-Amino-5-oxopyrrolidine-3-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include:

Enzymes: The compound can act as an inhibitor or substrate for certain enzymes, affecting their activity.

Receptors: It may bind to receptors, modulating their function and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolidine derivatives are widely explored in medicinal chemistry due to their structural versatility. Below is a detailed comparison of “(3S,4R)-4-Amino-5-oxopyrrolidine-3-carboxylic acid hydrochloride” with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Substituent Effects on Bioactivity The 5-oxo group in the target compound distinguishes it from analogs like 5-aralkyl derivatives (e.g., 5-benzyl), which exhibit antimicrobial properties due to increased lipophilicity . The oxo group may instead favor interactions with polar enzyme active sites. The 4-amino group in the target compound contrasts with the 4-hydroxy group in other hydrochlorides (e.g., ), altering hydrogen-bonding networks and ionic interactions in crystalline forms .

Stereochemical Influence

- The (3S,4R) configuration is critical for chiral recognition in biological systems. For instance, racemic mixtures (e.g., rac-(3S,4R)-...) may show reduced efficacy compared to enantiopure forms .

Synthesis and Stability The target compound’s synthesis via acid hydrolysis mirrors methods for 5-aralkyl analogs but requires stricter stereochemical control . Crystallization behavior differs: The target compound’s hydrochloride salt forms ionic networks (Cl⁻ as acceptor), while 5-aralkyl analogs exhibit nonpolar bilayer stacking in crystals .

Physicochemical Properties

- The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid (), which lacks ionic character .

Q & A

Q. What are the primary synthetic routes for (3S,4R)-4-amino-5-oxopyrrolidine-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via cyclization of precursors under acidic or basic conditions. Key steps include:

- Pyrrolidine ring formation : Cyclization of γ-lactam intermediates or reductive amination of keto-acid derivatives. For example, cyclization of 4-aminopentanoic acid derivatives under HCl catalysis yields the pyrrolidine backbone ().

- Salt formation : Conversion to the hydrochloride salt enhances solubility and crystallinity, achieved by treating the free base with HCl in polar solvents like methanol or water ( ).

- Optimization : Temperature (50–80°C) and solvent polarity (e.g., ethanol vs. THF) significantly affect reaction rates and byproduct formation.

Q. How can the stereochemistry and structural integrity of this compound be confirmed experimentally?

- X-ray crystallography : Resolves absolute configuration, as demonstrated for analogous pyrrolidine derivatives (e.g., (3S)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid) ().

- NMR spectroscopy : H and C NMR distinguish diastereomers; coupling constants (e.g., ) confirm the (3S,4R) configuration ().

- HPLC with chiral columns : Validates enantiomeric purity using mobile phases like hexane/isopropanol with chiral stationary phases (e.g., Chiralpak AD-H) ().

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility : The hydrochloride salt improves aqueous solubility (>50 mg/mL in PBS at pH 7.4), critical for in vitro assays ( ).

- Stability : Degrades <5% over 24 hours at 25°C in neutral buffers but hydrolyzes in strongly acidic (pH <2) or alkaline (pH >9) conditions. Lyophilization enhances long-term storage ().

Advanced Research Questions

Q. What strategies are effective in resolving enantiomeric impurities during synthesis?

- Chiral resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution with lipases (e.g., Candida antarctica) to separate diastereomers ().

- Asymmetric catalysis : Transition-metal catalysts (e.g., Ru-BINAP complexes) induce stereoselectivity during cyclization ().

- Analytical validation : Supercritical fluid chromatography (SFC) with CO-methanol mobile phases achieves baseline separation of enantiomers ().

Q. How does the compound interact with biological targets, and what methods elucidate its mechanism of action?

- Molecular docking : Predicts binding to enzymes like prolyl oligopeptidase (POP) or kinases. Docking scores (e.g., Glide XP) correlate with inhibitory activity ().

- Surface plasmon resonance (SPR) : Measures binding kinetics (e.g., for POP) ().

- Cellular assays : Apoptosis assays (Annexin V staining) and Western blotting (e.g., caspase-3 activation) validate downstream effects ().

Q. How can researchers address contradictory data regarding the compound’s biological activity across studies?

- Cross-validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts ().

- Metabolic stability testing : Incubate with liver microsomes to assess if metabolite interference explains discrepancies ().

- Structural analogs : Compare activity of derivatives (e.g., 4-methoxy or 4-fluoro analogs) to identify critical functional groups ().

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

- QSAR models : Predict logP (2.1) and membrane permeability using software like Schrödinger QikProp ().

- MD simulations : Simulate binding to POP over 100 ns trajectories to assess conformational stability ().

- ADMET prediction : Tools like SwissADME estimate bioavailability (70–80%) and CYP450 inhibition risks ().

Q. What experimental protocols ensure the compound’s stability during long-term biological assays?

- Buffer selection : Use phosphate buffers (pH 7.4) over Tris-HCl to minimize pH drift ().

- Temperature control : Store stock solutions at -80°C in amber vials to prevent light-induced degradation ().

- LC-MS monitoring : Periodic analysis (e.g., every 6 hours) detects degradation products like 5-oxoproline ().

Q. How do analytical techniques (NMR, MS, IR) complement each other in characterizing this compound?

- NMR : Confirms proton environments (e.g., NH at δ 3.2 ppm) and stereochemistry ().

- HRMS : Validates molecular weight (CHClNO; [M+H] calcd. 207.0532) ().

- IR : Detects carbonyl stretches (1690 cm) and NH bending (1550 cm) ().

Q. What are the key challenges in scaling up synthesis while maintaining stereochemical fidelity?

- Catalyst poisoning : Trace metals in bulk reagents require chelating agents (e.g., EDTA) ().

- Crystallization control : Seeding with pure enantiomer crystals prevents racemization during salt formation ().

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress to optimize quenching times ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.